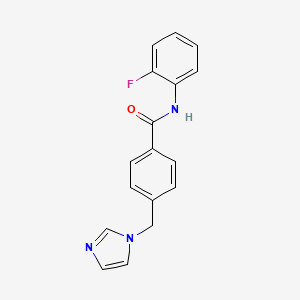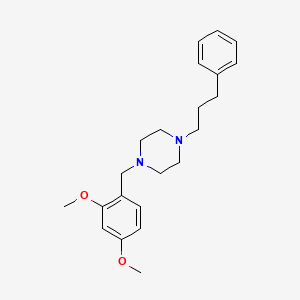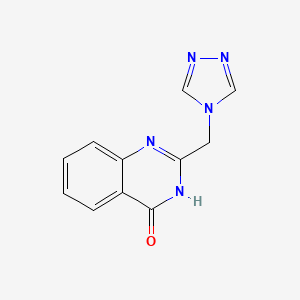
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide (FIIN-1) is a small molecule inhibitor that targets the oncogenic protein FGFR (Fibroblast Growth Factor Receptor). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various human cancers, making it an attractive therapeutic target. FIIN-1 has been shown to effectively inhibit FGFR activity in preclinical studies, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide binds to the ATP-binding pocket of FGFR, preventing the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments include its high selectivity for FGFR, its ability to overcome resistance to other FGFR inhibitors, and its potential to sensitize cancer cells to other therapies. However, the limitations of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include its relatively low potency compared to other FGFR inhibitors and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For the research on N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the combination of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide with other targeted therapies or immunotherapies could be explored to improve treatment outcomes. Furthermore, the role of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in the treatment of inflammatory diseases warrants further investigation.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves a four-step process starting with the reaction of 2-fluoroaniline and 4-(chloromethyl)benzoic acid to form N-(2-fluorophenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with imidazole to form N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. The final step involves the deprotection of the benzyl group using palladium on carbon to obtain the pure N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied in preclinical models of various cancers such as lung, breast, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy candidate. Furthermore, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising alternative for cancer patients who have developed resistance to other therapies.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICILWCXFXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)
![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)
![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)

